molecular formula C14H13NO3 B12076410 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid

Cat. No.: B12076410
M. Wt: 243.26 g/mol
InChI Key: LZKPQJQKOCTXOR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine backbone with a carboxylic acid group at position 2 and a 4-ethoxyphenyl substituent at position 2. This compound is of interest in medicinal chemistry due to the structural versatility of pyridine-carboxylic acids, which are common in bioactive molecules targeting enzymes, receptors, or protein-protein interactions .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-(4-ethoxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-2-18-11-7-5-10(6-8-11)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)

InChI Key

LZKPQJQKOCTXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

The carbonylation of 2,3-dihalopyridines represents a foundational step in synthesizing pyridine-2-carboxylic acid derivatives. As detailed in EP0820986A1, 2,3-dibromopyridine undergoes monocarbonylation with carbon monoxide (5–50 bar) and a C1–C4 alkanol (e.g., methanol) in the presence of a palladium catalyst ligated to a bis-diphenylphosphine ferrocene (dppf) ligand. This reaction selectively functionalizes the 2-position, yielding 3-bromo-pyridine-2-carboxylic acid methyl ester. Key conditions include temperatures of 140–195°C, reaction times of 1–6 hours, and weak bases like potassium carbonate to neutralize hydrogen halide byproducts.

Table 1: Carbonylation of 2,3-Dibromopyridine

ParameterValue
CatalystPd/dppf
CO Pressure30 bar
Temperature160°C
Reaction Time3 hours
Yield85–90%

Suzuki-Miyaura Cross-Coupling

The 3-bromo intermediate from Step 1.1 is coupled with 4-ethoxyphenylboronic acid via a Suzuki-Miyaura reaction. As demonstrated in Growing Science, PdCl2(dppf) catalyzes this transformation in a mixture of dimethylformamide (DMF) and water (5:1 v/v) at 100°C for 3 hours, with potassium carbonate as a base. This step introduces the 4-ethoxyphenyl group at the 3-position, yielding 3-(4-ethoxyphenyl)pyridine-2-carboxylic acid methyl ester.

Table 2: Suzuki Coupling Optimization

ConditionValue
Catalyst Loading10 mol% PdCl2(dppf)
Solvent SystemDMF:H2O (5:1)
Temperature100°C
Reaction Time3 hours
Yield60–65%

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at reflux for 4 hours. Acidification with hydrochloric acid precipitates the final product, which is isolated via filtration in >95% purity.

Direct Coupling of Preformed Pyridine-2-Carboxylates

Synthesis of 3-Bromo-Pyridine-2-Carboxylic Acid Ethyl Ester

An alternative route begins with ethyl 3-bromopyridine-2-carboxylate, synthesized via esterification of commercially available 3-bromopyridine-2-carboxylic acid. Ethanol and thionyl chloride (SOCl2) under reflux for 6 hours provide the ester in 90% yield.

Coupling with 4-Ethoxyphenylboronic Acid

The ethyl ester undergoes Suzuki coupling under conditions similar to Section 1.2 but with modified solvents. Using THF instead of DMF improves solubility, albeit with a slight reduction in yield (55–58%).

Table 3: Solvent Effects on Suzuki Coupling

SolventYield
DMF60–65%
THF55–58%
Toluene<40%

Alternative Pathways and Mechanistic Considerations

Regioselectivity in Carbonylation

The monocarbonylation selectivity observed in EP0820986A1 arises from the palladium catalyst’s ability to stabilize the transition state at the 2-position. Computational studies suggest that steric hindrance from the dppf ligand disfavors dicarbonylation, ensuring >90% selectivity for the monocarbonylated product.

Challenges and Optimization Strategies

Byproduct Formation

Over-carbonylation or debromination may occur if reaction times exceed 6 hours. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to terminate reactions at peak product concentration.

Catalyst Recovery

Recycling Pd/dppf remains challenging due to ligand degradation at high temperatures. Immobilizing the catalyst on silica or magnetic nanoparticles could enhance reusability, though this requires further study .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl/pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid. These compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives of pyridine-4-carbonyl-pyrazole have demonstrated significant antibacterial and antifungal activities, suggesting that similar structures could be explored for developing new antimicrobial agents .

Antitumor Properties
Research indicates that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis. The structural features of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid may contribute to its ability to target specific pathways involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects
Compounds within this class have been noted for their ability to reduce inflammation. In particular, phenyl-substituted pyridine derivatives have shown enhanced affinity for cyclooxygenase-2 (COX-2) enzymes, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antioxidant Properties
The antioxidant activity of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid has been explored through various assays, including the DPPH radical scavenging method. The compound's ability to neutralize free radicals indicates its potential use in formulations aimed at reducing oxidative stress-related conditions .

Diabetes Management
The compound has also been evaluated for its antidiabetic effects. Studies have focused on its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism. This interaction suggests that 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid could be developed as a therapeutic agent for managing diabetes .

Material Science

Synthesis of Functional Materials
In material science, pyridine derivatives are often utilized as building blocks for synthesizing functional materials, including polymers and nanomaterials. The unique electronic properties of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid make it suitable for applications in organic electronics and photonics .

Case Studies

Study Reference Focus Area Findings
Antimicrobial ActivityDemonstrated significant antibacterial effects against resistant strains.
Antitumor PropertiesInduced apoptosis in cancer cell lines; potential for drug development.
Anti-inflammatory EffectsReduced inflammation by targeting COX-2 enzymes.
Antioxidant PropertiesEffective in scavenging free radicals; promising for oxidative stress management.
Diabetes ManagementInteracted with PPARγ, indicating potential antidiabetic applications.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Pyridine-2-carboxylic Acid Derivatives with Aromatic Substituents
  • 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid ():

    • Structure : Pyridine-2-carboxylic acid with a 2,4-difluorophenyl group at position 3.
    • Key Differences : Fluorine atoms are electron-withdrawing, reducing electron density on the pyridine ring compared to the ethoxy group. This increases acidity (lower pKa) and may enhance binding to hydrophobic pockets in proteins.
    • Applications : Used in pharmaceutical research for kinase inhibition or antimicrobial activity .
  • 7-(4-Carboxyphenyl)-3-[3-(naphthalen-1-yloxy)propyl]pyrazolo[1,5-a]pyridine-2-carboxylic acid (): Structure: Pyridine-2-carboxylic acid fused with a pyrazole ring and substituted with naphthalenyloxy and carboxyphenyl groups. This contrasts with the simpler ethoxyphenyl substituent in the target compound .
Methyl Ester Derivatives
  • 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) ():
    • Structure : Pyridine-2-carboxylic acid methyl ester with a 3-methyl-pyridin-2-ylcarbamoyl group at position 4.
    • Key Differences : The methyl ester group (–COOCH₃) replaces the carboxylic acid (–COOH), reducing polarity and altering metabolic stability. Substituent positions (3-methyl vs. 4-ethoxyphenyl) influence steric interactions in target binding .

Substituent Effects on Physicochemical Properties

Electronic and Steric Modifications
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The ethoxy group in 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid donates electrons via resonance, raising the pKa of the carboxylic acid compared to fluorine-substituted analogues (e.g., 4-(2,4-difluorophenyl) derivative) .
    • Methoxy (–OCH₃) and chloro (–Cl) substituents in pyrrolo[2,3-c]pyridine-2-carboxylic acids () similarly alter electronic profiles, with chloro groups decreasing solubility due to higher hydrophobicity .
  • Steric Effects :

    • Methyl groups at different positions (e.g., 3-, 4-, or 5-methyl in pyridine-2-carboxylic acid derivatives) create steric hindrance, affecting rotational freedom and intermolecular interactions. For example, 6-(4-methyl-pyridin-2-ylcarbamoyl) derivatives (L2) show distinct NMR shifts compared to 6-(3-methyl) analogues (L1) due to proximity to the carbamoyl group .
Anticancer Agents
  • 4-{4-[3-(4-Chloro-3-trifluoromethylphenyl)-ureido]-phenoxy}-pyridine-2-carboxylic acid (): Structure: Urea-linked pyridine-2-carboxylic acid with a chlorotrifluoromethylphenyl group. Key Differences: The urea moiety enables hydrogen bonding with biological targets, while the trifluoromethyl group enhances metabolic stability. This contrasts with the ethoxyphenyl group, which may prioritize solubility over target affinity .
  • BCL-XL Inhibitors (): Example: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid. Key Differences: Bulky adamantane and benzothiazole groups improve selectivity for apoptosis-regulating proteins, whereas the ethoxyphenyl group may favor simpler pharmacokinetic profiles .
Enzyme Inhibitors
  • Avoralstat (BCX-4161) ():
    • Structure : Pyridine-2-carboxylic acid with cyclopropylmethylcarbamoyl and carbamimidoylphenyl groups.
    • Key Differences : The carbamimidoyl group (–C(NH₂)₂⁺) introduces positive charge at physiological pH, enhancing interaction with serine proteases like kallikrein. The ethoxyphenyl group lacks this ionic character, limiting similar applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid, and what catalysts/solvents optimize yield?

  • Methodological Answer : A common approach involves condensation of 4-ethoxybenzaldehyde with 2-aminopyridine derivatives, followed by cyclization. Palladium or copper catalysts (e.g., Pd/C, CuI) in polar aprotic solvents like DMF or toluene are effective for cross-coupling reactions . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Key intermediates should be purified via recrystallization or column chromatography, with yields typically ranging from 60–85% depending on substituent reactivity.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks and torsional angles .
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in DMSO-d6d_6 or CDCl3_3 identify ethoxyphenyl (δ 1.3–1.5 ppm for CH3_3) and pyridine-carboxylic acid protons (δ 8.2–8.8 ppm for aromatic protons).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G** basis set) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian, evaluates intramolecular charge transfer between the ethoxyphenyl donor and pyridine-carboxylic acid acceptor moieties . Such studies guide applications in optoelectronics or as ligands in coordination chemistry.

Q. What strategies address contradictory crystallographic data for polymorphs or solvates of this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare multiple datasets using SHELXL refinement parameters (e.g., Rint<0.05_{\text{int}} < 0.05, GooF ~1.0) to identify systematic errors .
  • Thermal Analysis : Differential scanning calorimetry (DSC) distinguishes polymorphs by melting-point variations.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to explain packing differences .

Q. How can reaction conditions be optimized to minimize byproducts during functionalization of the pyridine ring?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for Suzuki-Miyaura couplings to reduce homocoupling byproducts .
  • Solvent Effects : Use DMF for nucleophilic substitutions (e.g., Cl → NH2_2) but switch to THF for acid-sensitive reactions.
  • Kinetic Monitoring : In-situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustment of temperature/pH .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data (e.g., antimicrobial vs. inactive results) in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Assay Validation : Confirm results across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and replicate with blinded controls.
  • Metabolite Interference : LC-MS/MS identifies if the carboxylic acid group undergoes esterification in vivo, altering bioavailability .
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., dihydrofolate reductase), correlating with experimental IC50_{50} values .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyPolymorph identificationR-factor < 5%, θ range 3–50°
DFT (B3LYP/6-31G**)HOMO-LUMO gap calculationSolvent: PCM (water), SCF convergence 106^-6
HRMSMolecular ion validationResolution > 50,000, mass error < 2 ppm
HPLC-PDAPurity assessmentColumn: C18, λ = 254 nm, RT variability < 2%

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